![molecular formula C14H18N2 B5528333 3-benzyl-5-tert-butyl-1H-pyrazole CAS No. 5556-46-7](/img/structure/B5528333.png)
3-benzyl-5-tert-butyl-1H-pyrazole
Overview
Description
3-benzyl-5-tert-butyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-benzyl-5-tert-butyl-1H-pyrazole is not fully understood. However, studies have shown that it can inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting the synthesis of nucleic acids. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-5-tert-butyl-1H-pyrazole can affect various biochemical and physiological processes in living organisms. It has been found to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In animal studies, it has been found to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-benzyl-5-tert-butyl-1H-pyrazole is its versatility in various applications. It is relatively easy to synthesize and has shown promising results in various studies. However, the compound has limited solubility in water, which can limit its use in some applications. The yield of the compound can also vary depending on the synthesis method used.
Future Directions
There are several future directions for the study of 3-benzyl-5-tert-butyl-1H-pyrazole. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of its potential applications in other fields, such as energy storage and environmental remediation. Further research is also needed to fully understand the mechanism of action and potential toxicity of the compound in living organisms.
In conclusion, 3-benzyl-5-tert-butyl-1H-pyrazole is a versatile compound that has shown promising results in various scientific research applications. Its potential applications in medicinal chemistry, material science, and agriculture make it a compound of interest for future studies. However, further research is needed to fully understand its mechanism of action and potential toxicity in living organisms.
Scientific Research Applications
3-benzyl-5-tert-butyl-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. It has been found to have antimicrobial, antifungal, and anticancer properties. The compound has been used as a ligand in metal complexes, which have shown promising catalytic activity in organic reactions. It has also been used as a building block in the synthesis of novel materials with potential applications in optoelectronics.
properties
IUPAC Name |
5-benzyl-3-tert-butyl-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-14(2,3)13-10-12(15-16-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKMACGRTRICNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970902 | |
Record name | 5-Benzyl-3-tert-butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-tert-butyl-1H-pyrazole | |
CAS RN |
5556-46-7 | |
Record name | 5-Benzyl-3-tert-butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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